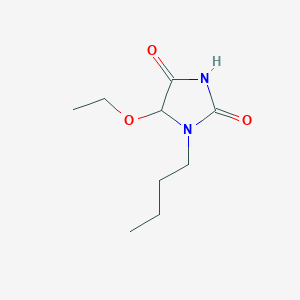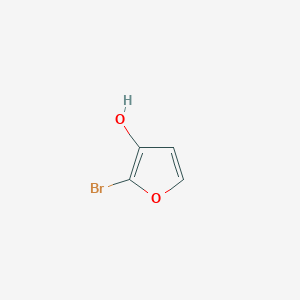
2-Bromofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromofuran-3-ol is an organic compound that belongs to the class of halogenated furans It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromofuran-3-ol can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of furan in the presence of bromine and a suitable solvent like dimethylformamide can yield 2-bromofuran, which can then be further hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromofuran-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans.
Oxidation Reactions: Products include furanones and other carbonyl compounds.
Reduction Reactions: Products include dehalogenated furans.
Aplicaciones Científicas De Investigación
2-Bromofuran-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mecanismo De Acción
The mechanism of action of 2-Bromofuran-3-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but its reactivity suggests it can interact with enzymes and other proteins, affecting their function .
Comparación Con Compuestos Similares
2-Bromofuran-3-ol can be compared with other halogenated furans such as:
2-Bromofuran: Lacks the hydroxyl group, making it less reactive in certain reactions.
3-Bromofuran: Has the bromine atom at a different position, leading to different reactivity patterns.
2-Chlorofuran-3-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties
Propiedades
Número CAS |
859999-09-0 |
|---|---|
Fórmula molecular |
C4H3BrO2 |
Peso molecular |
162.97 g/mol |
Nombre IUPAC |
2-bromofuran-3-ol |
InChI |
InChI=1S/C4H3BrO2/c5-4-3(6)1-2-7-4/h1-2,6H |
Clave InChI |
DZGUHJUNSMCRTR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


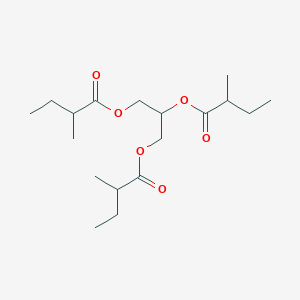
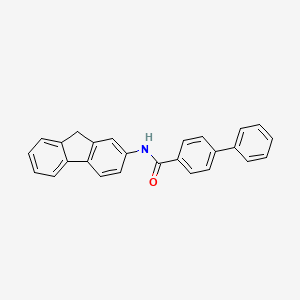
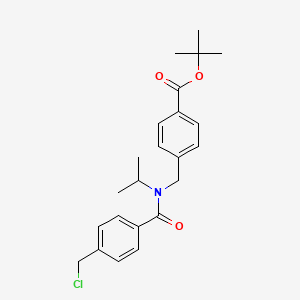
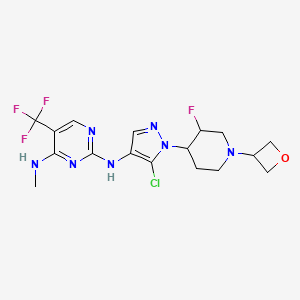
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
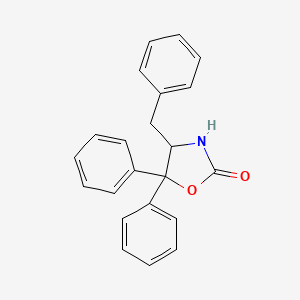
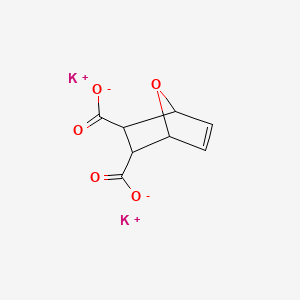
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
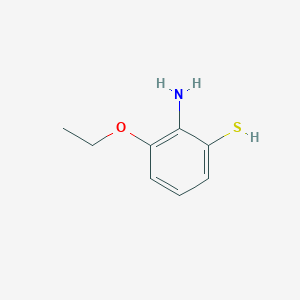
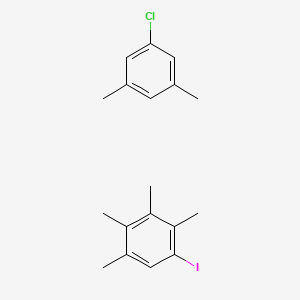
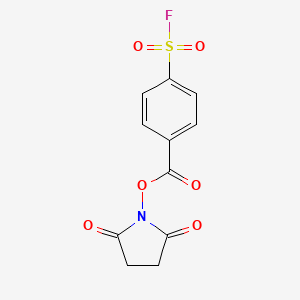
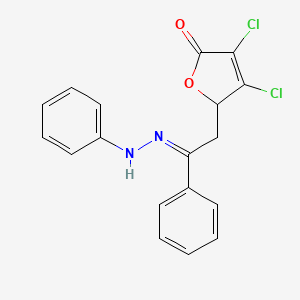
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
